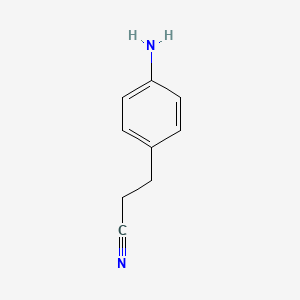

4-Aminophenylpropanenitrile

カタログ番号 B2421003

CAS番号:

10139-91-0

分子量: 146.193

InChIキー: UNJNPBSWRQIBGH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

4-Aminophenylpropanenitrile is a chemical compound used in scientific research . It exhibits fascinating properties, enabling its application in various fields.

Synthesis Analysis

A study on the synthesis of 4-Aminophenylacetic Acid using Nitrilase activity of whole cells of Alcaligenes faecalis MTCC 12629 has been reported . The study dealt with the conversion of 4-aminophenylacetonitrile to 4-aminophenylacetic acid by nitrilase enzyme .Chemical Reactions Analysis

4-Aminoantipyrine is widely used as an analytical reagent for the estimation of phenol . Phenolic compounds are determined by buffering the sample to a pH of 10.0 and adding 4-aminoantipyrine to produce a yellow or amber-colored complex in the presence of ferricyanide ion .科学的研究の応用

- Anticancer Agents : Researchers explore the potential of 4-Aminophenylpropanenitrile as an anticancer agent due to its nitrile group, which can react with cellular thiols and inhibit tumor growth .

- Enzyme Inhibitors : The compound’s structure suggests it could act as an enzyme inhibitor, making it valuable for drug discovery .

- Organic Semiconductors : 4-Aminophenylpropanenitrile’s π-conjugated system makes it interesting for organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .

- Functionalized Ionic Liquids : Incorporating 4-Aminophenylpropanenitrile into ionic liquids can enhance their physicochemical properties. These functionalized ILs find applications in catalysis, separations, and electrochemistry .

- Electrochemical Sensors : Researchers investigate the use of 4-Aminophenylpropanenitrile-modified electrodes for detecting analytes due to its redox properties .

- Polymerization Initiators : The compound’s nitrile group can serve as an initiator for polymerization reactions, leading to the synthesis of novel polymers .

- Metal Complexes : 4-Aminophenylpropanenitrile can coordinate with transition metals, forming stable complexes. These complexes may have applications in catalysis or materials science .

Medicinal Chemistry and Drug Development

Materials Science

Ionic Liquids and Green Solvents

Analytical Chemistry

Polymer Chemistry

Coordination Chemistry

特性

IUPAC Name |

3-(4-aminophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJNPBSWRQIBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10139-91-0 | |

| Record name | 3-(4-aminophenyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

Synthesis routes and methods II

Procedure details

3-(4-Nitrophenyl)propionitrile (740 mg, 4.2 mmol) was dissolved in methanol (100 mL), 10% Pd/C was added and the mixture was shaken under a hydrogen atmosphere (50 psi) at room temperature for 30 minutes. The mixture was filtered through Celite, and washed with 20 mL of methanol. The combined organic solvent was concentrated under reduced pressure to give crude materials which was further purified by flash column chromatography (Ethyl acetate:Hexanes 1:1) to yield 520 mg of 3-(4-Aminophenyl)propionitrile as a light yellow oil. 1H NMR (DMSO-d6): δ 6.91-6.88 (d, J=9.0 Hz, 2H), 6.49-6.46 (d, J=9.0 Hz, 2H), 4.92 (s, 2H), 2.66 (s, 4H).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2420925.png)

![(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2420926.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine](/img/structure/B2420927.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-fluorobenzamide](/img/structure/B2420932.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2420934.png)

![1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine](/img/structure/B2420939.png)

![4-fluoro-2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2420943.png)